2-Mercaptoethyl ether

Description

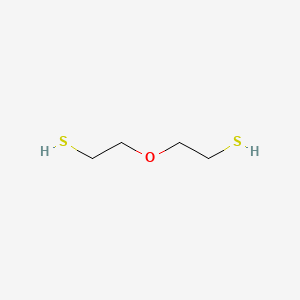

Structure

3D Structure

Properties

IUPAC Name |

2-(2-sulfanylethoxy)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDCQWGRLNGNNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)OCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062206 | |

| Record name | Ethanethiol, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-02-9 | |

| Record name | 2-Mercaptoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybisethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptoethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethiol, 2,2'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-OXYBISETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO2W9LA7NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Characterization

The synthesis of 2-mercaptoethyl ether can be achieved through various methods, with the choice of route often depending on the desired purity and scale of production. A common and efficient method involves the reaction of thiodiglycol (B106055) with thiourea. google.com This two-step process includes a substitution reaction to form a salt, followed by alkaline hydrolysis to yield the final product. google.com This method is favored for its use of readily available starting materials and its potential for high yield and purity. google.com

Once synthesized, the characterization of this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the ethyl groups and the thiol protons. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. Key vibrational bands for the C-S, C-O, and S-H bonds can be observed.

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. scielo.br

Gas Chromatography (GC) : GC is often used to assess the purity of the synthesized this compound. tcichemicals.com

Chemical Reactivity and Mechanistic Investigations of 2 Mercaptoethyl Ether

Thiol-X Click Chemistry

Thiol-X click chemistry represents a class of highly efficient and versatile chemical reactions. Among these, thiol-ene and thiol-yne reactions are prominent for their application in polymer science and materials chemistry. These reactions are characterized by high yields, rapid reaction rates, and insensitivity to many other functional groups and solvents, making them ideal for creating complex polymer architectures. acs.orgnih.gov 2-Mercaptoethyl ether, also known as 2,2'-(ethylenedioxy)diethanethiol, is a key difunctional thiol monomer utilized in these polymerization processes. acs.orgkims-imio.kz

The thiol-ene reaction involves the addition of a thiol (S-H) across a carbon-carbon double bond (ene). nih.gov This reaction can proceed through either a radical-mediated or a nucleophilic pathway. The radical-mediated process is particularly significant in polymer chemistry for its ability to form uniform polymer networks, often initiated by light (photoinitiation). acs.orgresearchgate.net

The radical-mediated thiol-ene reaction is a step-growth process that proceeds via a chain mechanism. rsc.org This mechanism is initiated by the formation of a thiyl radical from the thiol monomer, which can be triggered thermally or photochemically. rsc.orgcore.ac.uk This thiyl radical then adds to an 'ene' double bond, creating a carbon-centered radical. A subsequent chain transfer step occurs, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical, which can then propagate the chain, and forms the final thioether linkage. rsc.orgumich.edu

The use of difunctional thiols like this compound with multifunctional 'ene' monomers allows for the formation of highly cross-linked polymer networks. researchgate.net The properties of these networks can be precisely controlled by the functionality and structure of the monomers used. For instance, when this compound is reacted with pentaerythritol (B129877) triacrylate (PETriA), the resulting gel properties are highly dependent on the initial monomer ratio. kims-imio.kzresearchgate.net An excess of the acrylate (B77674) component leads to more elastic materials, while an excess of the thiol results in networks with a higher cross-linking density. kims-imio.kzresearchgate.net The flexibility of the ether linkage in this compound can contribute to the formation of more flexible polymer networks compared to those made with more rigid monomers. researchgate.net

Table 1: Effect of Monomer Composition on Polymer Network Properties

| Monomer Ratio (PETriA:EDODET) | Resulting Polymer Property |

| Excess PETriA | More elastic properties |

| Equimolar | Highest gel fraction yield kims-imio.kzresearchgate.net |

| Excess EDODET (this compound) | Higher crosslinking density kims-imio.kzresearchgate.net |

Photoinitiation is a common and highly effective method for starting radical-mediated thiol-ene reactions, offering excellent spatial and temporal control over the polymerization process. acs.orgresearchgate.net The process involves a photoinitiator that, upon absorption of UV light, generates the initial radical species needed to start the reaction chain. rsc.org

A variety of photoinitiators are effective for thiol-ene polymerizations involving this compound. Type I photoinitiators, which undergo cleavage upon irradiation to form radicals, are highly efficient. core.ac.uk Commonly used photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239) (Irgacure 2959). rsc.orgmdpi.com For example, hydrogel patterns can be fabricated by mixing this compound with a copolymer and DMPA, followed by selective exposure to 365 nm UV light through a photomask. rsc.org Similarly, hydrogels for 3D printing have been prepared by reacting allyl-functionalized polysaccharides with this compound in the presence of Irgacure 2959 under UV irradiation. mdpi.com Interestingly, some thiol-ene reactions can proceed even without a dedicated photoinitiator, driven directly by UV light. rsc.org

Table 2: Examples of Photoinitiators Used with this compound

| Photoinitiator | Application | Reference |

| 2,2-dimethoxy-2-phenylacetophenone (DMPA) | Fabrication of patterned hydrogels | rsc.org |

| 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959) | Formation of 3D printable hydrogels from polysaccharides | mdpi.com |

There is growing interest in creating polymers from renewable resources, and thiol-ene chemistry provides an effective route to achieve this. mdpi.com Limonene (B3431351), a terpene derived from citrus fruits, is a prominent renewable monomer. mdpi.comresearchgate.net The copolymerization of this compound with limonene can be achieved through a free-radical chain mechanism, often initiated by a thermal initiator like azobisisobutyronitrile (AIBN). mdpi.com

In this reaction, the initiator generates radicals that attack the thiol groups of this compound, forming thiyl radicals. These thiyl radicals then add to one of the double bonds in the limonene molecule. mdpi.com The resulting carbon-centered radical continues the polymerization process. Studies have shown that this copolymerization can also proceed spontaneously, without an initiator, although using an initiator like AIBN helps in obtaining higher molecular weight polymers. mdpi.comresearchgate.net The reaction of limonene oxide with bis(2-mercaptoethyl) ether, initiated by AIBN, has also been demonstrated, showing a high conversion of the limonene oxide via thiol-ene coupling. mdpi.com This research highlights the potential for creating sustainable polymers by combining versatile monomers like this compound with renewable feedstocks. mdpi.comdoaj.org

The thiol-yne reaction is analogous to the thiol-ene reaction but involves an alkyne (carbon-carbon triple bond) instead of an alkene. nih.gov A key feature of the thiol-yne reaction is that each alkyne group can sequentially react with two thiol groups. This double addition capability allows for the creation of polymer networks with inherently higher cross-link densities compared to analogous thiol-ene systems. nih.gov

The free-radical thiol-yne polymerization follows a step-growth mechanism similar to its thiol-ene counterpart. nih.govd-nb.info The process is typically initiated by the formation of thiyl radicals, either thermally or photochemically. rsc.org The mechanism involves two main cycles. d-nb.info

In the first cycle, a thiyl radical adds across the alkyne's triple bond, forming a vinyl sulfide (B99878) radical. This radical then abstracts a hydrogen from another thiol, yielding a vinyl sulfide product and regenerating a thiyl radical. nih.govd-nb.info In the second cycle, another thiyl radical can add to the double bond of the newly formed vinyl sulfide. Subsequent hydrogen abstraction from a thiol molecule results in a dithioether product and another thiyl radical, completing the double addition. d-nb.info

This sequential addition makes the thiol-yne reaction a powerful tool for synthesizing highly cross-linked materials. nih.gov The polymerization rate often shows a near first-order dependence on the thiol concentration, suggesting that the chain transfer step is the rate-determining part of the process. nih.gov The ability to form densely cross-linked networks leads to materials with enhanced thermal and mechanical properties, such as higher glass transition temperatures and rubbery moduli. nih.gov

Advanced Material Science and Polymer Applications

Polymerization Studies and Network Formation

The thiol groups of 2-Mercaptoethyl ether are highly reactive and can undergo polymerization through several mechanisms, leading to the formation of linear or cross-linked polymer networks. These sulfur-containing polymers often exhibit unique thermal, optical, and mechanical properties.

This compound serves as a key dithiol monomer in the synthesis of sulfur-rich polymers. One notable method is inverse vulcanization, a process that involves the copolymerization of elemental sulfur with a small amount of an organic crosslinker. mdpi.com In this approach, sulfur's eight-membered ring (S₈) is heated above its floor temperature (~159 °C) to induce ring-opening polymerization, generating polysulfane biradicals. mdpi.com These reactive sulfur chains can then copolymerize with monomers like this compound (also known as bis(2-mercaptoethyl) ether or BMEE). mdpi.com This process allows for the creation of high-sulfur-content resins with a high yield, where sulfur domains are integrated into the polymer backbone. mdpi.com For instance, a high-sulfur-content resin designated S-BMEE was synthesized using BMEE, although its performance as a cathode material in lithium-sulfur batteries was found to be lower than that of a similar polymer made with a dithiol containing more ethylene (B1197577) oxide units. mdpi.com

Another approach to creating sulfur-containing networks is through the oxidative polymerization of dithiols. High molecular weight polydisulfide polymers can be synthesized by exposing dithiol compounds, such as 2,2′-oxydiethanethiol (an alternative name for this compound), to a mild oxidizing environment in an aqueous solution. google.com This method utilizes a tertiary amine catalyst and an oxidizing system composed of atmospheric oxygen and dilute hydrogen peroxide to form sulfur-sulfur bonds between the dithiol monomers. google.com This process can yield polymers with a weight average molecular weight exceeding 100,000 g/mol and a narrow polydispersity index of about 2 or less. google.com

Table 1: Polymerization Methods Involving this compound

| Polymerization Method | Monomers | Key Process Feature | Resulting Polymer Type |

|---|---|---|---|

| Inverse Vulcanization | Elemental Sulfur (S₈), bis(2-mercaptoethyl) ether (BMEE) | Ring-opening of sulfur followed by copolymerization. mdpi.com | High-sulfur-content resin (e.g., S-BMEE). mdpi.com |

Polymers containing sulfur atoms are known for their high refractive indices due to the high polarizability of sulfur. researchgate.net Consequently, this compound is a component in formulations for creating high refractive index optical materials, such as plastic lenses. googleapis.comgoogleapis.com These materials are desirable because they allow for the production of thinner and lighter lenses compared to conventional materials like diethylene glycol bis(allyl carbonate) (DAC). googleapis.comgoogle.com

This compound, listed as bis(2-mercaptoethyl) ether, is included in polymerizable compositions that can be cured to form optical materials with both a high refractive index and a high Abbe number, the latter indicating low chromatic dispersion. googleapis.comepo.org These compositions often involve the reaction of a polythiol component, such as this compound, with a compound containing multiple reactive functional groups, like isocyanates or vinyl groups, to form a densely cross-linked network. researchgate.netgoogleapis.com The incorporation of the flexible ether linkage and the high sulfur content from this compound contributes to the desirable optical and mechanical properties of the final resin. googleapis.comresearchgate.net

Table 2: Application in Optical Materials

| Property | Significance | Contribution of this compound |

|---|---|---|

| High Refractive Index | Allows for thinner, lighter lenses. google.com | High sulfur content increases polarizability. researchgate.net |

Thiol-ene chemistry is a highly efficient click reaction that proceeds via the radical-mediated or base-catalyzed step-growth addition of a thiol group across a carbon-carbon double bond (an 'ene'). rsc.orgnih.gov This reaction is used to create uniform, cross-linked polymer networks with properties suitable for elastomeric materials. rsc.org Dithiols like this compound are excellent candidates for this type of polymerization when reacted with polyenes (molecules with multiple 'ene' functional groups). google.com

The resulting network is built from flexible thioether linkages, which contribute significantly to the material's elastomeric behavior. researchgate.net The properties of the final elastomer, such as its glass transition temperature, tensile strength, and elongation at break, can be precisely tuned by changing the structure and functionality of both the thiol and ene monomers. researchgate.netrsc.org The use of flexible dithiols, like those containing ether bonds, generally leads to more flexible polymer networks with lower glass transition temperatures. researchgate.net This methodology allows for the rapid and efficient production of elastomeric materials under mild conditions. nih.gov

Incorporation into Macrocyclic Systems

The reactivity of the two thiol groups in this compound makes it a valuable synthon for constructing macrocyclic molecules, particularly thia-crown ethers. These organosulfur compounds are analogues of crown ethers where one or more oxygen atoms are replaced by sulfur. wikipedia.org

This compound can be used to introduce a flexible thioether bridge into larger, more complex molecular architectures. In one example, it was used in the synthesis of a chiral thiocrown resorcinarene (B1253557). core.ac.uk The synthesis involved the bridging of a distally-functionalized dibromoresorcinarene with this compound. core.ac.uk The resulting octahydroxy thiacrown resorcinarene product was reportedly difficult to purify and was therefore converted into its octaacetate derivative for characterization. core.ac.uk Analysis of the product confirmed that the macrocycle adopted a "pinched cone" conformation. core.ac.uk This work demonstrates the utility of this compound in creating sophisticated, chiral host molecules with potential applications in enantioselective recognition. core.ac.uk

This compound is a key starting material for the synthesis of unsubstituted thia crown ethers. A notable example is the synthesis of 1,7-dithia-18-crown-6. oup.com The process begins with the reaction of bis(2-mercaptoethyl) ether with 2-(2-chloroethoxy)ethanol (B196239) to produce the precursor diol, 3,9,15-Trioxa-6,12-dithiaheptadecane-1,17-diol. oup.com

This linear precursor is then subjected to an intramolecular cyclization reaction to form the final crown ether. oup.com The cyclization is typically performed in a solvent like dioxane with a base, such as sodium hydroxide, to deprotonate the terminal hydroxyl groups, which then react with a sulfonating agent to facilitate ring closure. oup.com Research has shown a remarkable temperature dependence on the template effect of alkali metal cations in this reaction, with an optimal temperature range of 80–100 °C for achieving good yields. oup.comresearchgate.net This temperature is higher than that typically required for the synthesis of non-thia crown ethers. oup.com

Table 3: Synthesis of 1,7-dithia-18-crown-6

| Step | Reactants | Product | Key Condition |

|---|---|---|---|

| 1. Precursor Synthesis | Bis(2-mercaptoethyl) ether, 2-(2-chloroethoxy)ethanol | 3,9,15-Trioxa-6,12-dithiaheptadecane-1,17-diol | - |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of "2-Mercaptoethyl ether" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary method for confirming the structure of "this compound" by identifying the different types of protons and their neighboring atoms. The molecule, with the structure HS-CH₂-CH₂-O-CH₂-CH₂-SH, has a symmetrical nature which simplifies its ¹H-NMR spectrum.

The spectrum is expected to show three distinct signals corresponding to the three unique proton environments:

Thiol Protons (-SH): These protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The chemical shift for thiol protons can vary depending on concentration and solvent but is generally found in the region of 1-2 ppm.

Methylene Protons adjacent to Sulfur (-CH₂-S): These protons are adjacent to both a sulfur atom and another methylene group. They are expected to appear as a quartet (or a more complex multiplet) due to coupling with both the thiol proton and the methylene protons adjacent to the oxygen. Their chemical shift is typically in the range of 2.7-2.9 ppm.

Methylene Protons adjacent to Oxygen (-CH₂-O): These protons are deshielded by the electronegative oxygen atom and therefore appear further downfield. They are expected to be seen as a triplet due to coupling with the neighboring methylene group attached to sulfur. Their chemical shift is generally observed around 3.6-3.8 ppm.

In a study of the related compound 2,2′-(Ethylenedioxy)diethanethiol, which shares a similar structural motif, the methylene protons adjacent to the sulfur were observed as a multiplet around 2.70 ppm, and the methylene protons adjacent to the ether linkage were found as a multiplet between 3.61-3.71 ppm, supporting the expected chemical shift regions for "this compound". rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Partner(s) |

|---|---|---|---|

| -SH | ~1.5 | Triplet | -CH₂-S |

| -CH₂-S- | ~2.8 | Multiplet/Quartet | -SH, -CH₂-O |

| -CH₂-O- | ~3.7 | Triplet | -CH₂-S |

When "this compound" acts as a ligand to form complexes with metals like platinum, ¹⁹⁵Pt NMR spectroscopy becomes a crucial tool for characterization. The ¹⁹⁵Pt nucleus is NMR-active (spin I=1/2) with a high natural abundance (33.8%), making it highly suitable for NMR studies. wikipedia.org The chemical shift of ¹⁹⁵Pt is extremely sensitive to the coordination environment, including the oxidation state of the platinum, the nature of the coordinated ligands, and the geometry of the complex. wikipedia.orgrsc.org

For a hypothetical square planar Pt(II) complex where "this compound" acts as a bidentate ligand, coordinating through its two sulfur atoms, the ¹⁹⁵Pt NMR spectrum would exhibit a single resonance. The chemical shift of this signal would provide valuable information about the electronic properties of the thioether ligand. Studies on similar platinum(II) complexes with tetrathia macrocyclic ligands show that the ¹⁹⁵Pt chemical shifts are highly dependent on the chelate ring size and ligand conformation. rsc.org For instance, the chemical shift for [Pt( nist.govaneS₄)]²⁺ was reported at +313 ppm (relative to [PtCl₆]²⁻). rsc.org A complex with "this compound" would be expected to have a distinct chemical shift in a predictable region for Pt(II) coordinated to sulfur donors.

Two-Dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the binding mode of the ligand and assigning all proton and carbon signals in the complex. wikipedia.orgsdsu.edu

COSY: A ¹H-¹H COSY spectrum would show cross-peaks between adjacent protons in the "this compound" ligand. This would confirm the -CH₂-CH₂- connectivity.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. wikipedia.org This would allow for the unambiguous assignment of the ¹³C signals for the two different methylene groups in the ligand by correlating them to their attached protons, which were previously assigned from the ¹H-NMR spectrum.

These 2D NMR methods provide a comprehensive picture of the molecular structure of the metal complex in solution. wikipedia.orgsdsu.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile compounds, such as metal-ligand complexes. rsc.orguliege.be When a solution of a metal complex of "this compound" is analyzed by ESI-MS, the complex can be transferred into the gas phase as an intact ion, allowing for the determination of its molecular weight.

For example, a 1:1 complex of a divalent metal ion (M²⁺) with the deprotonated "this compound" ligand (L²⁻) would be expected to show a peak corresponding to the neutral complex [ML] or adducts with counter-ions. In studies of transition metal complexes with multidentate ligands, ESI-MS has been effectively used to identify the stoichiometry and oxidation state of the metal in the complex. nih.govmdpi.com The isotopic pattern of the metal ion can further aid in confirming the composition of the complex. nih.gov Tandem MS (MS/MS) experiments can be performed by selecting the molecular ion of the complex and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can provide valuable structural information, such as the loss of neutral fragments of the ligand, which helps to confirm the connectivity within the complex. rsc.orgnih.gov

Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly powerful for the analysis of large molecules like synthetic polymers. bath.ac.ukfrontiersin.org While "this compound" itself is a small molecule, its thiol functional groups make it a relevant building block or end-capping agent for polymers like polyethylene (B3416737) glycol (PEG).

In polymer chemistry, MALDI-TOF MS is instrumental in determining the molecular weight distribution and, crucially, in verifying the identity and purity of polymer end groups. researchgate.netnih.gov For instance, if "this compound" were used to functionalize the ends of a PEG chain, MALDI-TOF MS could confirm the success of the reaction. The resulting mass spectrum would show a distribution of peaks, where each peak corresponds to a PEG chain of a specific length terminated with the "this compound" moiety. The mass difference between adjacent peaks in the spectrum would correspond to the mass of the repeating monomer unit (e.g., 44 Da for ethylene (B1197577) glycol). bath.ac.uk By analyzing the absolute mass of the peaks, the mass of the end groups can be precisely determined, confirming the presence of the "this compound" functionality. scielo.br This technique is highly sensitive and can distinguish between fully functionalized, partially functionalized, and unfunctionalized polymer chains. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile compounds like "this compound" to confirm its identity and assess its purity.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. "this compound" will elute from the column at a characteristic retention time. Upon entering the mass spectrometer, the separated compound is ionized, typically by electron ionization (EI), which is a high-energy process that causes the molecule to fragment in a reproducible manner. nih.gov

The resulting mass spectrum serves as a molecular "fingerprint." For "this compound" (C₄H₁₀OS₂), the mass spectrum would show a molecular ion peak (M⁺) at an m/z of 138, corresponding to its molecular weight. nist.govnist.gov The spectrum would also display a characteristic pattern of fragment ions. Common fragmentation pathways for ethers include cleavage of the C-O bond, and for thiols, cleavage of the C-S and C-C bonds. whitman.educhemguide.co.uk The NIST database records the mass spectrum for "this compound," which can be used as a reference for identity confirmation. nist.govnist.gov By comparing the retention time and the mass spectrum of an unknown sample to that of a known standard, GC-MS provides definitive identification and a quantitative measure of purity.

| m/z Value | Interpretation | Significance |

|---|---|---|

| 138 | Molecular Ion [M]⁺ | Confirms Molecular Weight |

| 104 | Fragment from loss of H₂S | Structural Fragment |

| 74 | Fragment [CH₂CH₂SH]⁺ | Structural Fragment |

| 61 | Fragment [CH₂SH]⁺ | Characteristic Thiol Fragment |

| 47 | Fragment [CH₂S]⁺ | Characteristic Thiol Fragment |

Data inferred from typical fragmentation patterns and NIST data for similar compounds. nist.govnist.gov

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within this compound by probing the vibrational modes of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the structural elucidation of this compound. The analysis of its infrared spectrum reveals characteristic absorption bands corresponding to the specific functional groups present in the molecule. The presence of thiol (S-H) and ether (C-O-C) groups gives rise to distinct peaks that confirm the compound's identity.

Key vibrational modes for this compound include a weak but sharp absorption for the S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region. The C-O-C ether linkage is identified by a strong C-O stretching band, which is characteristic of aliphatic ethers and generally appears in the 1050-1150 cm⁻¹ range. libretexts.orglibretexts.org Additionally, the spectrum will display C-H stretching vibrations from the ethyl groups just below 3000 cm⁻¹. The NIST Chemistry WebBook lists an available IR spectrum for this compound, which serves as a reference for these assignments. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak, Sharp |

| Alkane (C-H) | Stretching | 2850 - 2960 | Medium to Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1050 - 1150 | Strong |

| Thioether (C-S) | Stretching | 600 - 800 | Weak to Medium |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to FTIR for the characterization of this compound. It detects vibrational modes that are often weak or absent in FTIR spectra. For this compound, the C-S and S-H bonds are expected to produce distinct Raman signals. The C-S stretching vibration typically appears in the 600-800 cm⁻¹ region. A key advantage of Raman spectroscopy is its ability to detect S-S disulfide bonds (around 500-550 cm⁻¹), which would be crucial for studying the oxidation or polymerization of this compound, as this bond is very weak in FTIR. Furthermore, isotopic substitution, such as replacing the thiol proton with deuterium, can cause a significant shift in the C-S-H bending mode, providing a definitive method for identifying the thiol functional group. rsc.org

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for characterizing polymers derived from it.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. chromatographyonline.com When this compound is used as a chain transfer agent or incorporated into a polymer backbone, such as in polyethylene glycol (PEG) derivatives, SEC is employed to characterize the resulting macromolecules. chromatographyonline.comnih.gov

The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer can be determined. waters.com Detectors such as refractive index (RI), multi-angle light scattering (MALS), and charged aerosol detectors (CAD) are commonly used in the analysis of such polymers. nih.gov

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a standard and effective method for determining the chemical purity of volatile compounds like this compound. Commercial suppliers often specify purity levels as determined by GC. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For a pure sample of this compound, the chromatogram should ideally show a single, sharp peak. The presence of other peaks indicates impurities. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Given the polar nature of the ether and thiol groups, a polar GC column is typically selected for analysis.

| Parameter | Typical Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID) |

| Column Type | Polar Capillary Column (e.g., Wax or Polyethylene Glycol phase) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50-80 °C, ramp to 200-250 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | MS (for identification), FID (for quantification) |

Voltammetric Studies of Electrochemical Processes

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the electrochemical behavior of this compound. The two thiol groups in the molecule are electrochemically active and can undergo oxidation processes. nih.gov These studies are often performed using a gold electrode, as thiols have a strong affinity for gold surfaces, forming self-assembled monolayers (SAMs). researchgate.net

A typical cyclic voltammogram for a thiol on a gold surface would show an anodic (oxidation) peak during the forward scan, corresponding to the oxidation of the thiol groups, potentially leading to the formation of disulfides or gold thiolates. nih.gov The reverse scan may show a cathodic (reduction) peak if the oxidation product is reducible. nih.gov By analyzing the peak potentials and currents, researchers can gain insights into the reaction mechanisms, kinetics, and the stability of the adsorbed layer on the electrode surface. rug.nlacs.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Reaction Energetics and Kinetics

One area where 2-Mercaptoethyl ether is of interest is in thiol-ene reactions, a type of click chemistry. For instance, in the step-growth polymerization between dithiols like this compound and divinyl ethers, both cationic and radical pathways are possible. nii.ac.jp The cationic polyaddition, catalyzed by an acid, and the radical-based reaction proceed smoothly and quantitatively. nii.ac.jp

Computational studies on analogous systems provide insight into the energetics of such processes. DFT calculations have been used to compute the free energy values for reactions involving dithiols. For example, calculations at the M06-2X/6-311+G(d,p) level of theory have been employed to map out potential energy surfaces for thiol-disulfide interchange reactions. google.com While specific energetic data for this compound's polymerization is not detailed in the provided literature, the kinetics of related systems have been studied. For example, the oxidation of thiodiglycol (B106055) (2,2'-thiobis-ethanol), a structurally similar compound, by alcohol dehydrogenase isozymes shows significant variation in catalytic efficiency (kcat/Km) across different isozymes, indicating different kinetic profiles for reactions involving the thioether moiety. nih.gov

| ADH Isozyme (Class) | kcat/Km (mM⁻¹ min⁻¹) | Specific Activity (nmol/min/mg) |

|---|---|---|

| αα (I) | 7-8 | 123 |

| β₁β₁ (I) | 7-8 | 79 |

| β₂β₂ (I) | 19 | 347 |

| γ₁γ₁ (I) | 176 | 647 |

| π (II) | Not Reported | 12 |

| σ (IV) | ~4 | ~1630 |

Mechanistic Elucidation via Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms. For this compound, its participation in thiol-ene polymerization reactions offers a clear example. The copolymerization with limonene (B3431351), for instance, follows a free-radical chain mechanism. mdpi.comresearchgate.net This process is initiated by a radical species that attacks the thiol group of this compound, generating a thiol radical. This radical then adds to the double bond of the ene (limonene), typically in an anti-Markovnikov fashion, creating a carbon-centered radical which subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain. mdpi.com

In addition to radical pathways, cationic mechanisms are also prevalent. The reaction between dithiols like this compound and divinyl ethers can be catalyzed by acids to proceed via a cationic polyaddition mechanism, yielding poly(thioacetal)s. nii.ac.jp This contrasts with the radical pathway which yields poly(thioether)s. nii.ac.jp Computational studies on related sulfur compounds, such as sulfur mustard and its analogues, have helped differentiate between elimination and substitution reaction mechanisms, highlighting the subtle electronic factors that govern reaction pathways. nih.govmdpi.com DFT calculations can be particularly useful in identifying key intermediates and transition states, confirming the stepwise nature of these mechanisms. google.comescholarship.org

Studies on Charge Transfer in Molecules

The presence of sulfur and oxygen atoms in this compound makes it an interesting candidate for studies of intramolecular charge transfer (CT). Research has shown that molecules synthesized using this compound as a building block can undergo excited-state intramolecular electron transfer. researchgate.net

Furthermore, this compound has been used in single-molecule electronics research to study charge transport through molecular junctions. pitt.edu In these experiments, the conductance of single molecules bridging two electrodes is measured. Computational studies are then employed to understand the experimental observations. These theoretical investigations revealed that the presence of the ether oxygen atoms in the molecular backbone affects the charge transport properties. Compared to equivalent alkane dithiols, alkoxy dithiols like this compound show lower conductance. pitt.edu This difference is attributed to the influence of the oxygen atoms on the electronic coupling and the localization of molecular orbitals involved in the charge transport process. pitt.edu

Analysis of Molecular Orbitals and Electronic Couplings

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity and electronic properties. In reactions involving this compound, the nature of these orbitals is critical. For example, in thiol-disulfide interchange reactions, computational models suggest that the efficiency of the reaction is related to improved frontier molecular orbital overlap in the transition state. google.com

In the context of charge transport, computational studies on this compound and related molecules have shown that the delocalization of molecular orbitals is a key factor determining molecular conductance. pitt.edu The ether-linked backbone of this compound leads to more localized molecular orbitals compared to a simple hydrocarbon chain, which correlates with its lower measured conductance. pitt.edu To further quantify this, Natural Bond Orbital (NBO) analysis can be used to assess the electronic coupling pathways through the molecule. This analysis shows that the oxygen atoms in the oligoether chains alter the electronic coupling between the ends of the molecule, thereby modulating its ability to conduct charge. pitt.edu

| Compound | HOMO (eV) | LUMO (eV) |

|---|---|---|

| MeS⁻ | 2.13 | - |

| 1,2-dithiane | -6.73 | 0.89 |

| 1,2-dithiane-1-oxide | -7.11 | -0.91 |

Exploration of Geometric Selectivity and Electrostatic Potentials in Complexes

The thiol groups of this compound make it an effective ligand for coordinating with metal ions. Theoretical calculations are essential for understanding the structure, stability, and selectivity of these complexes. DFT has been used to study the complexation of thiadiamidocrown ethers, which are synthesized using this compound, with various metal cations like Pb²⁺, Ag⁺, and Hg²⁺. researchgate.net These calculations optimize the geometry of the metal-ligand complexes and calculate thermodynamic parameters such as the enthalpy (ΔH°) and Gibbs free energy (ΔG°) of complexation. researchgate.net The results show that the complex formation is a spontaneous process (negative ΔG°) and can help explain the observed selectivity of the ligand for different metal ions. researchgate.net

Experimental work on copper(II) complexes with ligands derived from this compound has shown that they can adopt specific geometries, such as a slightly distorted square pyramidal structure. cdnsciencepub.com Computational modeling can complement such experimental findings by providing detailed electronic structures and helping to interpret spectroscopic data (e.g., ESR and electronic spectra) based on the calculated molecular geometry and orbital arrangements. cdnsciencepub.com Although specific studies on the electrostatic potential of this compound complexes are not detailed in the provided results, this property is a standard output of quantum chemical calculations. The electrostatic potential map would reveal the charge distribution within the complex, indicating the regions most susceptible to electrophilic or nucleophilic attack and providing insight into non-covalent interactions with other molecules.

| Complex | Calculated ΔH (kcal/mol) | Calculated ΔG (kcal/mol) |

|---|---|---|

| [2-Pb]²⁺ | -44.65 | 4.51 |

| [2-Hg]²⁺ | -45.28 | -1.41 |

| [2-Ag]⁺ | -9.97 | -20.41 |

Q & A

Q. What synthetic strategies utilize this compound as a functional initiator or crosslinker?

- Answer: In copolymer synthesis, this compound acts as a bifunctional thiol initiator for ABA block copolymers. For example, it initiates polymerization of monomer 2, followed by sequential addition of monomer 1, confirmed via GPC and NMR . In antibiotic heterodimer synthesis, it facilitates thiol-mediated coupling under basic conditions (Cs₂CO₃/K₂CO₃), as shown in .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical data (e.g., solubility) be resolved experimentally?

- Answer: Use standardized protocols:

- Solubility: Employ the shake-flask method with HPLC or gravimetric analysis across solvents (polar to nonpolar).

- Thermal stability: Perform TGA-DSC under inert atmospheres to verify decomposition thresholds.

Cross-validate with peer-reviewed databases (e.g., NIST Chemistry WebBook) .

Q. What role does this compound play in designing stimuli-responsive polymers via retro-Diels-Alder (rDA) chemistry?

- Answer: In self-curing systems, this compound reacts with aromatic bismaleimides to form DA adducts. rDA-triggered depolymerization releases thiols, enabling "cure-on-demand" applications. Kinetic analysis via ¹H NMR (e.g., monitoring maleimide-thiol adducts at 6.7 ppm) confirms reaction progress .

Q. How can this compound derivatives enhance nanoparticle functionalization for biomedical applications?

- Answer: Thiol-terminated PEG derivatives (e.g., polyethylene glycol this compound acetic acid) enable covalent Au-NP functionalization via Au-S bonds. This improves colloidal stability and biofunctionalization, critical for drug delivery or imaging. Steric stabilization is achieved with Mn ~1,000–2,100 PEG chains, as in and .

Q. What analytical techniques are essential for characterizing this compound in complex reaction mixtures?

- Answer:

- NMR: ¹H/¹³C NMR identifies thiol protons (~1.5 ppm) and ether linkages (~3.5–4.5 ppm).

- FTIR: S-H stretches (~2550 cm⁻¹) confirm thiol integrity.

- Mass Spectrometry: HRMS (ESI+) validates molecular weight and purity .

Methodological Challenges

Q. How can researchers optimize thiol-mediated crosslinking efficiency while minimizing oxidation side reactions?

- Answer:

- Oxygen-free conditions: Use Schlenk lines or gloveboxes with argon/nitrogen purging.

- Stabilizers: Add antioxidants (e.g., BHT) or chelators (EDTA) to mitigate disulfide formation.

- Kinetic control: Adjust pH (e.g., Cs₂CO₃ in ) to enhance nucleophilicity without base-induced degradation.

Q. What strategies address batch-to-batch variability in this compound-based copolymer synthesis?

- Answer:

- Monomer purity: Pre-purify monomers via column chromatography.

- Stoichiometry control: Use real-time FTIR/NMR to monitor consumption ratios (e.g., 1:2 monomer:initiator in ).

- Post-polymerization analysis: SEC-MALS ensures consistent molecular weight distributions.

Data Interpretation & Validation

Q. How should conflicting toxicity data for this compound derivatives be reconciled in risk assessments?

- Answer:

- Tiered testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies (OECD guidelines).

- Source evaluation: Prioritize data from regulatory bodies (e.g., EPA DSSTox ) over non-validated commercial sources.

- Mechanistic studies: Use computational models (QSAR) to predict reactivity pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.